N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-9-14(22-25-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSBXYLMJPPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Key steps may include:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors in the presence of a fluorinating agent.
Synthesis of the Pyridin-2-ylmethyl Group: This involves the functionalization of pyridine, often through alkylation or acylation reactions.
Construction of the Isoxazole-3-carboxamide Core: This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
A notable application of this compound is its potential antimicrobial properties. Research has indicated that derivatives of thiazole and isoxazole exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the N-aryl amide group linked to the thiazole ring enhance the antimicrobial potency of these compounds. The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with improved activity against resistant strains of bacteria, making this compound a candidate for further exploration in antibiotic development .
Antimalarial Properties
The compound has been investigated for its antimalarial activity. A systematic study involving thiazole analogs demonstrated that specific modifications could lead to compounds with high antimalarial efficacy against Plasmodium falciparum. The structure-activity relationship (SAR) studies indicated that non-bulky electron-withdrawing groups are preferred at the ortho position on the phenyl ring, enhancing antimalarial potency while maintaining low cytotoxicity . This suggests that N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide could be further optimized for use in antimalarial therapies.
Inhibition of Enzymatic Activity
Another significant application is in the inhibition of specific enzymes relevant to disease pathology. For example, compounds similar to this compound have been developed as inhibitors for xanthine oxidase, an enzyme involved in uric acid production. These inhibitors have shown promise in treating gout by lowering uric acid levels in the bloodstream . The structure of this compound allows for effective binding to the active site of the enzyme, providing a pathway for the development of new therapeutic agents.
Cancer Research
In cancer research, thiazole derivatives have been identified as potential inhibitors of proteins involved in cancer progression, such as Pin1 (peptidyl prolyl cis-trans isomerase). Studies have shown that certain thiazole derivatives exhibit potent inhibitory activity against Pin1, suggesting that this compound could be explored as a lead compound for anticancer drug development . The detailed SAR analysis indicates that modifications to the thiazole moiety can significantly enhance inhibitory potency.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Pharmacological Screening Compound (Compound 11 from )
Structure: Compound 11, synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride and subsequent amination, shares a fluorinated aromatic moiety but differs in its core structure (pyrimidine-triazole vs. isoxazole-pyridine). Application: Used as a reference compound in chromatography and pharmacological screening. The target compound may share similar screening protocols due to its fluorobenzothiazole component, though its isoxazole-pyridine core could influence receptor binding selectivity .
TPA-Benzothiazole Derivatives ()
Structures :
- N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (1)
- N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-N-phenylbenzenamine (2)
- 2-(benzo[d]thiazol-2-yl)-5-(diphenylamino)phenol (3) Application: These derivatives exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states in polar solvents. The benzothiazole core facilitates intramolecular charge transfer, a property leveraged in photophysical studies . Comparison: While the target compound also contains a benzothiazole ring, its 4-fluoro substitution and isoxazole-pyridine appendages may reduce polarity compared to the TPA derivatives, limiting TICT formation. This structural divergence suggests distinct applications: the target compound is more likely optimized for pharmacological activity rather than optical properties.
Thiazol-Containing Pharmacopeial Compounds ()
Structures :
- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
Application : These complex thiazole derivatives are likely used in medicinal chemistry, given their stereochemical complexity and ureido/carbamate functionalities.
Comparison : The target compound’s simpler architecture (single benzothiazole, isoxazole, and pyridine units) lacks the stereochemical diversity and multi-ring systems of these pharmacopeial compounds. This simplicity may enhance synthetic accessibility but reduce target specificity compared to highly engineered analogs .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
The evidence highlights structural motifs shared between the target compound and analogs but underscores a lack of direct pharmacological or synthetic data for the target. Future studies could focus on:
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Contributes to the compound's lipophilicity and biological activity.
- Isoxazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Pyridine derivative : Enhances interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 353.39 g/mol.
Antimicrobial Properties
This compound has shown significant antimicrobial properties. Studies indicate its effectiveness against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development. The compound operates through multiple mechanisms, including inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The compound exhibits potential anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated its efficacy against several cancer cell lines, including those resistant to conventional therapies .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzothiazole and isoxazole components significantly impact the biological activity of the compound. For instance:
- Fluorine substitution : Enhances lipophilicity and cellular uptake.
- Methyl group at position 5 : Contributes to increased potency against bacterial strains.
A comparative analysis with similar compounds highlights these relationships:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide | Different pyridine substitution | Anticancer |
| N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamide | Lacks fluorine substitution | Antimicrobial |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | Similar core structure | Antitubercular |
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated the compound's efficacy against both replicating and non-replicating strains of M. tuberculosis, showing a minimum inhibitory concentration (MIC) that suggests strong potential for development as an antitubercular agent .
- Anticancer Efficacy : In preclinical models, this compound demonstrated significant tumor regression in xenograft models of Lewis lung carcinoma, indicating its potential as a therapeutic agent in oncology .
- Synergistic Effects : The compound has been shown to enhance the efficacy of existing antibiotics when used in combination therapies, suggesting that it may be beneficial in treating resistant infections .
Q & A
Q. Example Optimization Table
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Yield Improvement |
|---|---|---|---|
| Solvent | DCM | DMF | +25% |
| Base | NaHCO₃ | K₂CO₃ | +15% |
| Reaction Time | 24 hrs | 12 hrs (50°C) | +20% |
What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
Basic Research Focus
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm regiochemistry of the isoxazole and benzo[d]thiazole moieties .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) to verify functional groups .
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS to assess purity (>95%) and molecular ion ([M+H]⁺) consistency .
Data Interpretation Example
For intermediate 5-methylisoxazole-3-carboxylic acid:
- ¹H NMR (DMSO-d₆): δ 6.75 (s, 1H, isoxazole-H), 2.35 (s, 3H, CH₃) .
- ESI-MS: m/z 154.1 [M+H]⁺ (calculated: 153.1).
How can researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?
Basic Research Focus
Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) to measure IC₅₀ values in vitro .
- Cell Viability : Screen against cancer (e.g., MCF-7) or microbial lines (e.g., S. aureus) via MTT assays .
- Molecular Docking : Predict binding affinity to receptors (e.g., EGFR or 5-HT receptors) using AutoDock Vina .
Q. Example Screening Results
| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.8 µM | |
| Antimicrobial | E. coli | 12 µg/mL |
What strategies are effective for structure-activity relationship (SAR) studies using fluorinated thiazole/isoxazole analogs?
Q. Advanced Research Focus
- Fluorine Substitution : Compare 4-fluorobenzo[d]thiazol-2-yl vs. 4-chloro analogs to assess halogen impact on membrane permeability .
- Heterocycle Variation : Replace pyridin-2-ylmethyl with piperazine or morpholine groups to modulate solubility and target engagement .
- Pharmacophore Mapping : Use X-ray crystallography or Cryo-EM to identify critical hydrogen bonds (e.g., between the carboxamide and active-site residues) .
Q. Advanced Research Focus
- Free-Energy Perturbation (FEP) : Model binding free energy differences between enantiomers or tautomers to explain potency variations .
- Metadynamics : Simulate ligand-receptor unbinding pathways to identify off-target interactions causing false positives .
- QSAR Modeling : Corrogate discrepancies using descriptors like polar surface area (PSA) or H-bond donors .
Case Study
A 10-fold IC₅₀ variation in kinase inhibition was traced to protonation state differences at physiological pH. FEP simulations confirmed the neutral form’s higher affinity .
What experimental designs mitigate challenges in scaling up in vivo studies for this compound?
Q. Advanced Research Focus
- Pharmacokinetics : Optimize formulations (e.g., PEGylation) to enhance oral bioavailability, guided by LogD and PSA values .
- Toxicology : Conduct Ames tests and micronucleus assays to rule out genotoxicity .
- Dosing Regimens : Use allometric scaling from rodent to primate models (e.g., dose = (Weight_primate/Weight_rodent)^0.7) .
Q. In Vivo Protocol Example
- Species : Sprague-Dawley rats (n=10/group).
- Dose : 10 mg/kg (oral), 28-day repeat dose.
- Endpoints : Plasma half-life (LC-MS), histopathology .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in plasma .
- Protein Binding : Measure free fraction via equilibrium dialysis (e.g., >90% plasma protein binding reduces efficacy) .
- Tissue Distribution : Quantify compound levels in target organs (e.g., brain for CNS targets) using MALDI imaging .
Resolution Example
A 10x lower in vivo efficacy was attributed to rapid glucuronidation. Structural modification (e.g., adding a methyl group) blocked metabolic sites, restoring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
